

comparative analysis of lead chloride and lead iodide for perovskite synthesis

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Lead Chloride vs. Lead Iodide in Perovskite Synthesis: A Comparative Analysis

The selection of lead precursors is a critical determinant in the synthesis of metal halide perovskites, profoundly influencing the morphological, optoelectronic, and stability characteristics of the final solar cell device. Lead(II) iodide (PbI₂) has traditionally been the cornerstone for the fabrication of the perovskite active layer. However, the introduction of lead(II) chloride (PbCl₂) as a co-precursor or sole precursor in specific formulations has led to significant advancements in device performance, primarily by improving film quality and charge carrier dynamics. This guide provides an objective comparison of **lead chloride** and lead iodide in perovskite synthesis, supported by experimental data and detailed protocols.

Performance Comparison: PbCl₂ vs. Pbl₂ Derived Perovskites

The use of chloride-containing precursors, often in combination with iodide sources, has been shown to yield perovskite films with superior properties compared to those made from pure lead iodide. The so-called "chloride route" is frequently employed to retard perovskite crystallization, which allows for the formation of more homogeneous layers with larger grain sizes.[1][2][3] This improved morphology reduces grain boundaries, which can act as sites for charge recombination, thereby enhancing device efficiency and stability.[4]







Adding a small amount of PbCl₂ to a MAPbl₃ precursor solution can increase the recombination resistance and shift the Fermi level for more favorable charge transfer, leading to a significant improvement in fill factor and overall power conversion efficiency (PCE).[5] Studies have shown that devices incorporating PbCl₂ can achieve higher average efficiencies and suppressed hysteresis compared to their pristine MAPbl₃ counterparts.[5] While the direct incorporation of chloride into the final perovskite lattice is often minimal, its presence during crystallization plays a crucial role.[6][7]

Below is a summary of typical performance parameters for methylammonium lead halide perovskite solar cells fabricated using different lead precursors.



Parameter	Lead Iodide (Pbl₂) Based	Lead Chloride (PbCl₂) Additive Based	Key Advantages of Using PbCl ₂
Power Conversion Efficiency (PCE)	Typically 15-18%	Can exceed 20%[7]	Enhanced due to improved film morphology and charge dynamics.
Open-Circuit Voltage (Voc)	~0.90 V[8]	>1.0 V	Reduced recombination losses.
Short-Circuit Current (Jsc)	~15.7 mA/cm ² [8]	>20 mA/cm ²	Improved charge extraction and transport.[6]
Fill Factor (FF)	~0.54 - 0.69[5][8]	~0.76[5]	Increased recombination resistance.[5]
Film Morphology	Smaller, less uniform grains.[8]	Larger, more compact micron-sized crystal domains.[4][8]	Retarded crystallization leads to better film quality.[1]
Carrier Lifetime	Shorter	Longer[5]	Reduced defects and improved crystallinity. [5]
Stability	Prone to faster degradation.	Enhanced thermal and operational stability.[9][10]	Purer precursor phases and improved morphology.[9]

Experimental Protocols

The synthesis of perovskite films can be broadly categorized into one-step and two-step solution-based deposition methods.

1. One-Step Solution Deposition



This method involves spin-coating a precursor solution containing both the lead halide and the organic ammonium halide onto a substrate.

- Precursor Solution Preparation (Pbl2-based):
 - Dissolve equimolar amounts of lead iodide (PbI₂) and methylammonium iodide (MAI) in a mixed solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 9:1 v/v).[7]
 - Stir the solution at an elevated temperature (e.g., 70°C) until the PbI2 is fully dissolved.[11]
- Precursor Solution Preparation (PbCl₂-based):
 - Dissolve lead chloride (PbCl₂) and three equivalents of MAI in DMF. This 1:3 molar ratio
 is common.[8]
 - Alternatively, for a mixed-halide approach, dissolve PbI₂, MAI, and a specific molar percentage of PbCl₂ (e.g., 2.5%) in the solvent.[5]
 - Stir the solution, often at a slightly elevated temperature, to ensure complete dissolution.
- Film Deposition:
 - Dispense the precursor solution onto a properly cleaned and prepared substrate (e.g., FTO/c-TiO₂/meso-TiO₂).
 - Spin-coat the substrate at a specific speed (e.g., 4000-6500 rpm) for a set duration (e.g., 20-30 seconds).[11]
 - During the spin-coating, an anti-solvent (e.g., chlorobenzene) is often dripped onto the rotating substrate to induce rapid crystallization and form a uniform film.[12]
 - Anneal the film on a hotplate at a specified temperature (e.g., 100-150°C) for a duration ranging from 10 to 45 minutes to remove residual solvent and complete the perovskite crystallization.[11][12]

2. Two-Step Sequential Deposition



This method involves depositing the lead halide first, followed by a conversion step where it reacts with the organic ammonium halide.

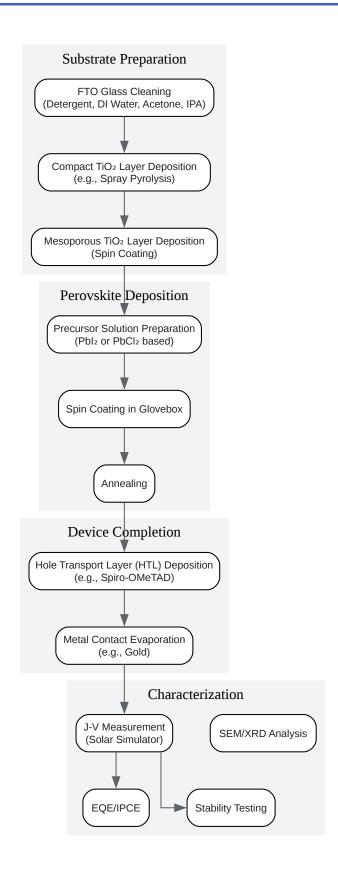
- Lead Halide Deposition:
 - 1. Prepare a solution of Pbl2 in DMF (e.g., 0.46 g/mL).[13]
 - 2. Spin-coat the Pbl₂ solution onto the substrate and anneal at a moderate temperature (e.g., 70°C) for about 10 minutes to form a porous Pbl₂ film.[13]
- Perovskite Conversion:
 - 1. Prepare a solution of MAI in a different solvent, typically isopropanol (IPA).[11][13]
 - 2. Immerse the Pbl₂-coated substrate in the MAI solution for a specific duration (e.g., 45 seconds) or spin-coat the MAI solution onto the Pbl₂ layer.[11][14]
 - 3. Anneal the resulting film at a temperature around 100°C for approximately 45 minutes to drive the conversion to the perovskite phase.[11]

Visualizing Synthesis and Crystallization Pathways

Experimental Workflow for Perovskite Solar Cell Fabrication

The following diagram outlines the typical workflow from substrate preparation to final device testing.





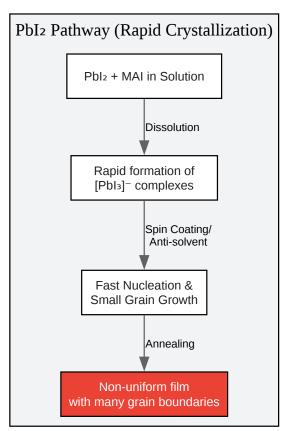
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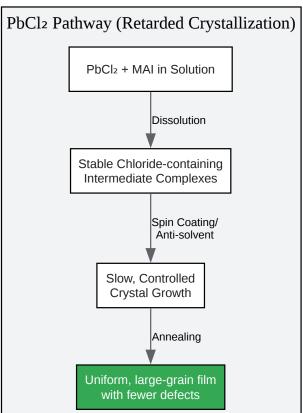
A typical experimental workflow for fabricating and characterizing perovskite solar cells.



Comparative Crystallization Pathways

The presence of chloride in the precursor solution significantly alters the crystallization kinetics compared to a pure iodide system. Chloride ions are thought to act as strong ligands, forming more stable intermediate complexes in the solution, which retards the rapid formation of the perovskite phase and allows for more controlled crystal growth.[1][2][3]





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Comparison of perovskite crystallization from PbI2 vs. PbCl2-containing precursors.

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